molecular formula C11H13N3O B6145910 2-(5-amino-1H-indol-1-yl)-N-methylacetamide CAS No. 1094746-39-0

2-(5-amino-1H-indol-1-yl)-N-methylacetamide

Cat. No. B6145910
CAS RN: 1094746-39-0
M. Wt: 203.2
InChI Key:
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Description

2-(5-amino-1H-indol-1-yl)-N-methylacetamide, also known as 5-aminoindane or 5-IA, is an indole alkaloid derived from the amino acid tryptophan. It is an endogenous compound found in the human body, and is believed to play a role in the regulation of mood and behavior. 5-IA has been studied extensively in recent years due to its potential therapeutic applications, and has been found to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

5-IA has been investigated for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and other mood disorders. It has been found to have antidepressant and anxiolytic effects in animal models, and has been studied as a potential novel pharmacological treatment for these disorders. 5-IA has also been studied for its potential neuroprotective effects, and its ability to prevent oxidative damage to neuronal cells.

Mechanism of Action

The exact mechanism of action of 5-IA is still unknown, but it is believed to act through the modulation of monoamine neurotransmission. It is thought to interact with serotonin, dopamine, and norepinephrine receptors, as well as other neurotransmitter systems. In addition, 5-IA has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
5-IA has been found to have a variety of biochemical and physiological effects. It has been found to have antidepressant and anxiolytic effects in animal models, and has been studied as a potential novel pharmacological treatment for these disorders. In addition, 5-IA has been found to have neuroprotective effects, and to be able to prevent oxidative damage to neuronal cells. It has also been found to have anti-inflammatory effects, and to be able to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

5-IA is a relatively easy compound to synthesize, and is readily available for research purposes. It is also relatively inexpensive and can be used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in a solvent such as ethanol or dimethyl sulfoxide before use. In addition, it is a relatively unstable compound, and must be stored in a cool, dark place to prevent degradation.

Future Directions

There are many potential future directions for 5-IA research. More research is needed to further elucidate the mechanism of action of 5-IA, as well as to further study its potential therapeutic applications. In addition, further research is needed to investigate the potential side effects of 5-IA, as well as to explore its potential use in combination with other drugs. Finally, further research is needed to investigate the potential use of 5-IA as an antioxidant and anti-inflammatory agent.

Synthesis Methods

5-IA can be synthesized in a two-step process. The first step involves the reaction of tryptophan with ethyl chloroformate in the presence of a base, such as pyridine, to form the ethyl ester of 5-IA. The second step involves the hydrolysis of the ethyl ester to the free base 5-IA. The synthesis of 5-IA has been reported in several studies and is a relatively simple process.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-amino-1H-indol-1-yl)-N-methylacetamide involves the reaction of 5-nitroindole with methylamine followed by reduction of the nitro group to an amino group. The resulting 5-aminoindole is then reacted with N-methylacetyl chloride to form the final product.", "Starting Materials": [ "5-nitroindole", "methylamine", "N-methylacetyl chloride" ], "Reaction": [ "5-nitroindole is reacted with excess methylamine in ethanol at reflux temperature for several hours.", "The resulting mixture is cooled and the solvent is removed under reduced pressure.", "The residue is dissolved in a mixture of ethanol and water and hydrogenated in the presence of a palladium catalyst to reduce the nitro group to an amino group.", "The resulting 5-aminoindole is then reacted with N-methylacetyl chloride in the presence of a base such as triethylamine to form the final product, 2-(5-amino-1H-indol-1-yl)-N-methylacetamide." ] }

CAS RN

1094746-39-0

Product Name

2-(5-amino-1H-indol-1-yl)-N-methylacetamide

Molecular Formula

C11H13N3O

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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